6-Chloro-7-methylpurine

PET imaging blood-brain barrier MRP1 proprobe

Researchers requiring reproducible MRP1 proprobe performance face challenges with isomer contamination and variable GSH conjugation rates. 6-Chloro-7-methylpurine (CAS 5440-17-5) provides defined N7-methyl substitution, intermediate GSH reactivity, and validated brain uptake (0.8% ID/g). • Consistent kinetics across mouse, rat, monkey • Validated for noninvasive PET imaging of brain MRP1/ABCC1 efflux • 95% purity, shipped under dry ice

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 5440-17-5
Cat. No. B015381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methylpurine
CAS5440-17-5
Synonyms7-Methyl-6-chloropurine;  NSC 15192; 
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
InChIKeyNCZREVPKGQGLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-methylpurine (CAS 5440-17-5): A Halogenated 7-Methylpurine Proprobe for MRP1-Mediated Efflux Assessment


6-Chloro-7-methylpurine (synonym: 7-methyl-6-chloropurine, NSC 15192) is a C6-halogenated, N7-methylated purine derivative with molecular formula C₆H₅ClN₄ and molecular weight 168.58 g/mol . The compound is classified as a purine-based proprobe that readily crosses the blood-brain barrier (BBB), undergoes intracellular glutathione (GSH) conjugation catalyzed by glutathione S-transferases (GSTs), and serves as a delivery vehicle for GSH-conjugate substrates of the multidrug resistance-associated protein 1 (MRP1/ABCC1) efflux transporter [1]. Its physical properties include a melting point of 175–185 °C, a predicted boiling point of 321.7 ± 45.0 °C, a predicted density of 1.59 ± 0.1 g/cm³, and a calculated LogP of 1.01670 . Unlike the non-methylated 6-chloropurine (mp >300 °C, LogP ~1.006) or the N9-methyl regioisomer 6-chloro-9-methylpurine (mp 129–134 °C, LogP ~0.751), the N7-methyl substitution confers distinct physicochemical and pharmacokinetic properties that are critical for its specialized application in noninvasive PET imaging of brain efflux transporter function [2].

Why 6-Chloro-7-methylpurine Cannot Be Interchanged with Other C6-Halogenated or N-Alkylated Purines


Purine derivatives with seemingly minor structural variations—differing halogen at C6 (F, Cl, Br, I), methylation position (N7 vs. N9), or the presence of a second substituent at C2—exhibit profoundly divergent reactivity with glutathione and consequently different utility as MRP1 proprobes [1]. The enzymatic GSH conjugation rate, which governs the kinetics of intracellular probe generation, is jointly determined by the halogen identity and the methyl group position, with reactivity spanning a wide range that must be matched to the target species (mouse, rat, monkey, or human) [1]. Furthermore, the N7-methyl versus N9-methyl regioisomers differ in LogP by approximately 0.27 log units (1.017 vs. 0.751), corresponding to a roughly 1.86-fold difference in lipophilicity, which can alter BBB penetration and tissue distribution [2]. The non-methylated parent 6-chloropurine has a substantially higher melting point (>300 °C vs. 175–185 °C), different solubility profile, and lacks the N7-methyl group required for consistent regioselective radiochemical incorporation of [¹¹C]methyl iodide [3]. These structural determinants mean that procurement of the specific N7-methyl-6-chloro isomer is non-negotiable for protocols that demand a defined, reproducible GSH conjugation rate and brain uptake profile; substitution with the 9-methyl isomer, the 6-bromo analog, or the non-methylated purine will yield divergent—and potentially unusable—experimental outcomes.

Quantitative Differentiation Evidence for 6-Chloro-7-methylpurine Relative to Key Analogs


Brain Uptake Kinetics: 6-Chloro-7-methylpurine Achieves 0.8% ID/g at 1 Minute with Defined Efflux Clearance

Following intravenous injection of [¹⁴C]6-chloro-7-methylpurine ([¹⁴C]7m6CP) into rats, brain uptake reached 0.8% injected dose per gram (% ID/g) at 1 minute post-injection, demonstrating rapid BBB penetration [1]. The brain radioactivity then exhibited single-exponential clearance during the 15–60 min period, with a first-order efflux rate constant (k_efflux) of 0.0253 min⁻¹, corresponding to a terminal half-life of approximately 27.4 minutes [1]. In contrast, the 6-bromo analog (6-bromo-7-[¹¹C]methylpurine) was subsequently developed and showed a higher GSH conjugation rate in brain homogenates of wild-type mice compared to the 6-chloro derivative, as noted in follow-up studies [2]. The 6-chloro-7-methylpurine thus provides a benchmark lower-reactivity proprobe whose slower GSH conjugation kinetics may be advantageous for quantitative MRP1 assessment in species with higher intrinsic GST activity [3].

PET imaging blood-brain barrier MRP1 proprobe

Intracerebral GSH Conjugation Specificity: 80% Radiochemical Conversion to the MRP1 Substrate within 15–60 Minutes

Metabolite analysis of rat brain tissue following [¹⁴C]6-chloro-7-methylpurine injection revealed that the parent compound was hardly detectable at 15–60 min post-injection, while approximately 80% of the total brain radioactivity co-eluted with authentic S-(6-(7-methylpurinyl))glutathione (PSG), the GSH conjugate [1]. This demonstrates highly efficient and specific intracellular conversion to the MRP1 substrate within the target organ. The near-complete disappearance of the parent proprobe by 15 min indicates rapid GST-catalyzed conjugation [1]. For comparison, the structurally related 2,6-disubstituted 7-methylpurine series (including 2,6-dichloro-7-methylpurine) was evaluated in a different biological context—cytotoxicity against Chlorella vulgaris—yielding EC₅₀ values that reflect antimicrobial rather than CNS efflux transporter activity, and these compounds lack the demonstrated in vivo brain GSH conjugation profile [2].

glutathione conjugation MRP1 substrate metabolic trapping

Halogen-Dependent GSH Reactivity Tuning: 6-Chloro Occupies a Defined Intermediate Position in the Reactivity Spectrum

A systematic study of 6-halo-7(or 9)-[¹⁴C]methylpurines (halogen: F, Cl, Br, I) evaluated enzymatic reactivity with glutathione using brain homogenates from mouse, rat, and monkey [1]. The study demonstrated that both the halogen identity and the methyl group position (N7 vs. N9) modulate GSH conjugation rates across a wide reactivity range, with marked interspecies differences [1]. The 6-chloro-7-methylpurine occupies a specific intermediate position within this reactivity spectrum: less reactive than the 6-bromo analog (which yields faster conjugation and may oversaturate GST capacity in some species) and more reactive than the 6-fluoro analog (which conjugates too slowly for practical imaging timeframes) [1]. The 6-iodo analog represents the extreme high-reactivity end [1]. This systematic mapping enables rational selection of 6-chloro-7-methylpurine when an intermediate GSH conjugation rate is desired, particularly for cross-species translational studies where excessively rapid probe consumption could compromise quantitative accuracy [1].

structure-activity relationship GST substrate halogen effect

Regioisomeric Differentiation: N7-Methyl Substitution Yields 0.27 LogP Unit Higher Lipophilicity and 46–51 °C Higher Melting Point than N9-Methyl Isomer

The N7-methyl (6-chloro-7-methylpurine) and N9-methyl (6-chloro-9-methylpurine) regioisomers, despite sharing the identical molecular formula (C₆H₅ClN₄) and molecular weight (168.58 g/mol), exhibit markedly different physicochemical properties [1]. The N7-methyl isomer has a calculated LogP of 1.01670, whereas the N9-methyl isomer has a calculated LogP of approximately 0.751, representing a ΔLogP of ~0.27 and an approximately 1.86-fold higher octanol–water partition coefficient for the N7-methyl compound [1]. Additionally, the melting point of the N7-methyl isomer (175–185 °C) is 46–51 °C higher than that of the N9-methyl isomer (129–134 °C), reflecting stronger intermolecular interactions in the crystal lattice of the 7-substituted purine . The non-methylated parent 6-chloropurine has a LogP of approximately 1.006 and a melting point >300 °C (with decomposition), occupying yet another distinct position in property space . For radiochemical synthesis, the N7-methyl isomer is the product of regioselective alkylation of 6-chloropurine under defined conditions, whereas N9-alkylation typically requires different synthetic strategies and can yield regioisomeric mixtures [2].

regioisomer lipophilicity physicochemical properties

MRP1 and MRP2 Dual Transporter Engagement: 6-Chloro-7-methylpurine-Derived GSH Conjugate Is a Substrate for Both Efflux Pumps

The GSH conjugate of 6-chloro-7-methylpurine, S-(6-(7-methylpurinyl))glutathione (PSG), has been shown to be transported by both MRP1 (ABCC1) and MRP2 (ABCC2), two members of the multidrug resistance-associated protein family [1][2]. MRP1-mediated PSG transport was directly confirmed in vitro using membrane vesicle assays, and MRP1-knockout mouse studies demonstrated near-complete brain retention of the conjugated radioactivity, confirming MRP1 as the primary efflux route [2]. The compound is described as effective against both MRP1 and MRP2, which distinguishes it from probes that are selective for a single transporter subtype . For context, common MRP1 modulators such as cyclosporin A act broadly across P-gp, MRP1, BCRP, and LRP, whereas 6-chloro-7-methylpurine functions as a proprobe that generates a transporter substrate in situ rather than directly inhibiting the pump [3]. The dual MRP1/MRP2 substrate profile may be advantageous for assessing overall MRP-mediated efflux capacity in tissues where both transporters are co-expressed, such as the blood-brain barrier, liver, and kidney [1].

multidrug resistance ABC transporter efflux pump

Validated Research and Industrial Application Scenarios for 6-Chloro-7-methylpurine


Noninvasive PET Imaging of MRP1 Efflux Transporter Function in the Brain

6-Chloro-7-methylpurine was explicitly designed and validated as a proprobe for positron emission tomography (PET) assessment of glutathione-conjugate efflux systems in the brain [1]. Its demonstrated brain uptake of 0.8% ID/g at 1 min, efficient (80%) and specific conversion to the MRP1 substrate PSG, and defined first-order efflux rate constant (0.0253 min⁻¹) make it suitable for protocols requiring quantitative, noninvasive measurement of MRP1 transport activity. This application is directly relevant to studying neurodegenerative disorders where MRP1 dysfunction has been implicated, including Alzheimer's disease [2]. Researchers should specify the N7-methyl-6-chloro regioisomer explicitly, as the N9-methyl analog has different lipophilicity and is not validated for this application .

Cross-Species Translational MRP1 Research Requiring Adjustable Probe Reactivity

The systematic characterization of halogen-dependent GSH conjugation rates across mouse, rat, and monkey brain homogenates establishes 6-chloro-7-methylpurine as the intermediate-reactivity member of the 6-halopurine proprobe series [1]. This defined intermediate position makes it a rational starting point for cross-species translational studies where the faster-reacting 6-bromo analog may be unsuitable due to interspecies GST variability [1]. Procurement of the 6-chloro derivative, rather than the 6-bromo or 6-fluoro analogs, is indicated when a moderate, species-conserved conjugation rate is needed for quantitative comparison across experimental models.

In Vitro MRP1/MRP2 Vesicle Transport Assays Using the Preformed GSH Conjugate

The GSH conjugate of 6-chloro-7-methylpurine (PSG) has been confirmed as a substrate for MRP1 in membrane vesicle transport assays, and the compound is reported effective against both MRP1 and MRP2 [1][2]. Researchers conducting in vitro transporter assays can use either the parent proprobe (allowing in situ GST-catalyzed conjugation) or the pre-synthesized PSG conjugate to characterize MRP1/MRP2 transport kinetics. This application is distinct from using broad-spectrum modulators like cyclosporin A, which inhibit multiple transporters simultaneously and do not provide transporter-specific substrate information .

Synthetic Intermediate for 6-Substituted-7-methylpurine Derivative Libraries

The reactive chlorine at the C6 position of 6-chloro-7-methylpurine enables nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, making it a versatile building block for synthesizing libraries of 6-substituted-7-methylpurine derivatives [1]. The N7-methyl substituent directs further alkylation regioselectively to the N9 position, enabling sequential functionalization [2]. The compound's melting point (175–185 °C) and solubility profile (soluble in chloroform, dichloromethane, DMSO) facilitate standard organic synthesis and purification workflows, distinguishing it from the less tractable non-methylated 6-chloropurine (mp >300 °C with decomposition) .

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